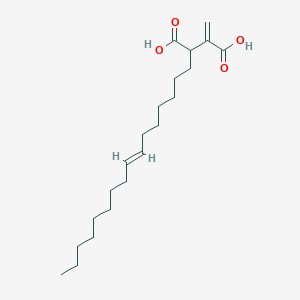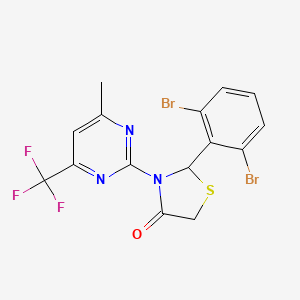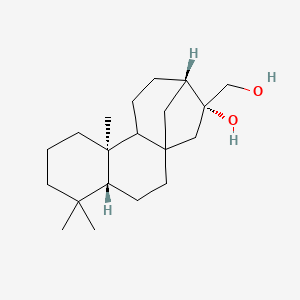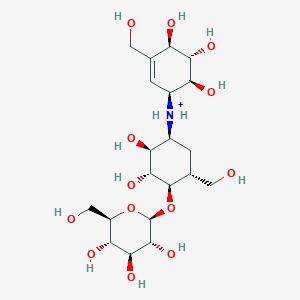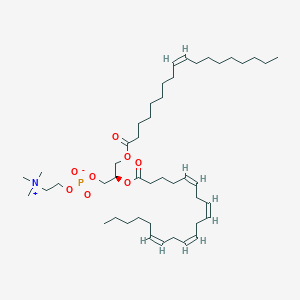
1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:5 in which the two acyl substituents at positions 1 and 2 are specified as oleoyl and arachidonoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 38:5 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It derives from an oleic acid.
Scientific Research Applications
Interaction with Hypochlorite
Research has shown that 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine interacts with hypochlorite. This interaction was observed in multilayer liposomes, where hypochlorite reacts with unsaturated phosphatidylcholines, leading to the formation of various products like chlorohydrins, glycols, and epoxides, as well as lysophosphatidylcholine formation. These findings were significant in understanding the biochemical reactions and potential therapeutic targets involving hypochlorite and phospholipids (Panasenko et al., 2002).
Role in Phospholipase A2 Activity
1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is involved in the activation and regulation of intracellular phospholipase A2 (PLA2). Studies have shown that this lipid molecule is a substrate for PLA2, indicating its role in cellular signaling pathways and lipid metabolism. For instance, in human monocytic U937 cells, it was used to understand the enzyme's specificity and activation mechanisms (Diez & Mong, 1990).
Interaction with Ozone
Investigations into the interactions of 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine with ozone at the air-water interface revealed that exposure to ozone can induce significant changes in the physical properties of phospholipid monolayers. These studies are relevant in understanding atmospheric chemical processes and potential environmental impacts on biological membranes (Lai, Yang, & Finlayson‐Pitts, 1994).
Production of Platelet-Activating Factor
Research has demonstrated that 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine serves as a source for platelet-activating factor in human polymorphonuclear leukocytes. This finding is significant in understanding the molecular mechanisms involved in inflammatory responses and the role of platelets in various physiological and pathological conditions (Chilton et al., 1984).
Enzymatic Synthesis and Modification
Studies have also explored the enzymatic synthesis and modification of 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. This includes research on enzyme-assisted synthesis of high-purity phospholipids and their deuterated forms, which are useful in various experimental techniques and for understanding lipid behavior in biological systems (Bogojevic & Leung, 2020).
properties
CAS RN |
85082-03-7 |
|---|---|
Product Name |
1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine |
Molecular Formula |
C46H82NO8P |
Molecular Weight |
808.1 g/mol |
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20-22,24-25,27,31,33,44H,6-13,15,17-19,23,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,24-21-,27-25-,33-31-/t44-/m1/s1 |
InChI Key |
ZAYXPDDGEIJGGW-VSDNDEBUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



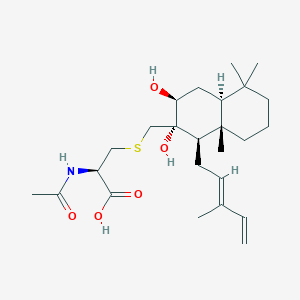

![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)

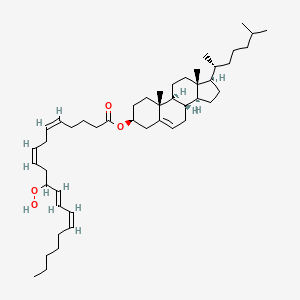
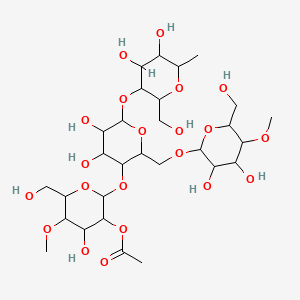
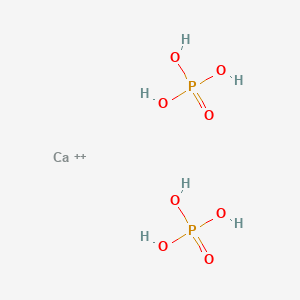
![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)

